(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver
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Overview
Description
2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) is an organometallic compound sold by American Elements under the trade name AE Organometallics™ . It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular formula of 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) is AgC11H19O2 . The number of electrons in each of Silver’s shells is 2, 8, 18, 18, 1 and its electron configuration is [Kr]4d10 5s1 .Physical and Chemical Properties Analysis
2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) is a gray powder . It has a molecular weight of 291.14 . The melting point is 178°C .Scientific Research Applications
Synthesis and Structural Characterization
2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) is used in synthesizing various Ag(I) complexes for potential applications in chemical vapor deposition (CVD) processes. These complexes have been studied for their thermal properties and structural characteristics, which are crucial for their use in CVD applications (Ngo et al., 2002).
Metal-Organic Chemical Vapor Deposition
This compound is also investigated as a precursor for the growth of highly c-axis-oriented ZnO films on Si(100) substrates in metal-organic chemical vapor deposition (MOCVD). The studies focus on the cleanliness of precursor decomposition and the microstructural and compositional analysis of the films (Saraf et al., 2007).
Catalysis in Chemical Reactions
The compound serves as a catalyst in various chemical reactions, such as the regioselective C-2 arylation of heterocycles with aryl halides, offering a wide range of applications due to its efficiency and the high yields of products (Nandurkar et al., 2008).
Investigation in Surface Chemistry
The molecular level chemistry of 2,2,6,6-Tetramethyl-3,5-heptanedione on Si(100)-2 × 1 surfaces has been explored. This research is significant for understanding the interactions and chemical processes involving this compound in the context of surface science and materials engineering (Perrine et al., 2008).
Crystal Structure Analysis
Its use extends to crystallography for the analysis of complex structures. For example, the synthesis and analysis of the crystal structure of various metal complexes utilizing 2,2,6,6-tetramethyl-3,5-heptanedionato have been extensively studied (Casellato et al., 1997).
Mechanism of Action
Target of Action
The primary target of 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99.9%-Ag) is metal ions . It acts as a bidentate ligand , forming stable complexes with various metal ions .
Mode of Action
The compound has a β-diketone structure that can easily form a stable enol form through keto-enol tautomerism . In alkaline conditions, the hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen anion can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
The compound is involved in various reactions as an air-stable ligand for metal catalysts . It serves as a substrate for heterocycles and is used in the synthesis of α-aryl-β-diketones .
Pharmacokinetics
The pharmacokinetic properties of 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99It is known to be a stable, anhydrous reagent .
Result of Action
The compound’s action results in the formation of stable complexes with metal ions . These complexes can be used as catalysts in various organic synthesis reactions . More importantly, the metal complexes of this compound can be widely used as MOCVD precursors, and further prepared into precious metal thin films and other semiconductor materials .
Action Environment
The compound is stable in pure air and water . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of ozone, hydrogen sulfide, or air containing sulfur .
Biochemical Analysis
Biochemical Properties
The 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99.9%-Ag) acts as an air-stable ligand for metal catalysts . It serves as a substrate for heterocycles
Cellular Effects
It is known that silver compounds can induce apoptotic cell death in certain types of cancer cells .
Molecular Mechanism
It is known to act as a ligand for metal catalysts in various reactions
Temporal Effects in Laboratory Settings
It is known to be stable and undergoes O-additions and C-additions .
Metabolic Pathways
It is known to act as a ligand for metal catalysts in various reactions
Transport and Distribution
It is known to be stable in pure air and water, but tarnishes when exposed to ozone, hydrogen sulfide, or air containing sulfur .
Properties
IUPAC Name |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBNGVKKKAFAJ-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C\C(=O)C(C)(C)C)/O.[Ag] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20AgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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